

6'-Hydroxydihydrocinchonidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6'-Hydroxydihydrocinchonidine**

Cat. No.: **B1221556**

[Get Quote](#)

CAS Number: 5962-19-6

This technical guide provides an in-depth overview of **6'-Hydroxydihydrocinchonidine**, a derivative of the cinchona alkaloid family. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, purification, and biological activities.

Core Properties and Data

6'-Hydroxydihydrocinchonidine, a metabolite of quinine, possesses a unique set of physicochemical properties that are crucial for its handling, formulation, and biological interactions.

Property	Value	Reference
CAS Number	5962-19-6	
Molecular Formula	C ₁₉ H ₂₄ N ₂ O ₂	[1]
Molecular Weight	312.41 g/mol	[1]
Melting Point	204 °C	[1]
Boiling Point (Predicted)	516.5 ± 50.0 °C	[1]
Density (Predicted)	1.26 ± 0.1 g/cm ³	[1]
pKa (Predicted)	8.82 ± 0.40	[1]
Solubility	Soluble in DMSO	

Synthesis and Purification: Experimental Protocols

While a specific, detailed protocol for the synthesis of **6'-Hydroxydihydrocinchonidine** is not readily available in the literature, a plausible synthetic route can be devised based on established methods for the modification of cinchona alkaloids. The following protocol outlines a potential method for its synthesis from the readily available starting material, dihydrocinchonidine.

Synthesis of 6'-Hydroxydihydrocinchonidine from Dihydrocinchonidine

This proposed synthesis involves the demethylation of a 6'-methoxylated precursor, a common strategy for obtaining hydroxylated cinchona alkaloids.

Materials:

- Dihydrocinchonidine
- A suitable demethylating agent (e.g., Boron tribromide (BBr₃), Pyridine hydrochloride)
- Anhydrous solvent (e.g., Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP))

- Quenching solution (e.g., Methanol, saturated aqueous sodium bicarbonate)
- Reagents for work-up and extraction (e.g., Ethyl acetate, brine)
- Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dihydrocinchonidine in the chosen anhydrous solvent.
- Demethylation: Cool the solution to the appropriate temperature (e.g., -78 °C for BBr_3 in DCM). Slowly add the demethylating agent to the stirred solution. The reaction temperature and time will depend on the chosen reagent.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of the appropriate quenching solution at a low temperature.
- Work-up: Allow the reaction mixture to warm to room temperature. Neutralize the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate).
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The crude **6'-Hydroxydihydrocinchonidine** can be purified to a high degree using preparative reverse-phase HPLC.

Instrumentation and Columns:

- Preparative HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase:

- A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) is typically effective. The exact gradient will need to be optimized based on analytical HPLC runs of the crude material.

Methodology:

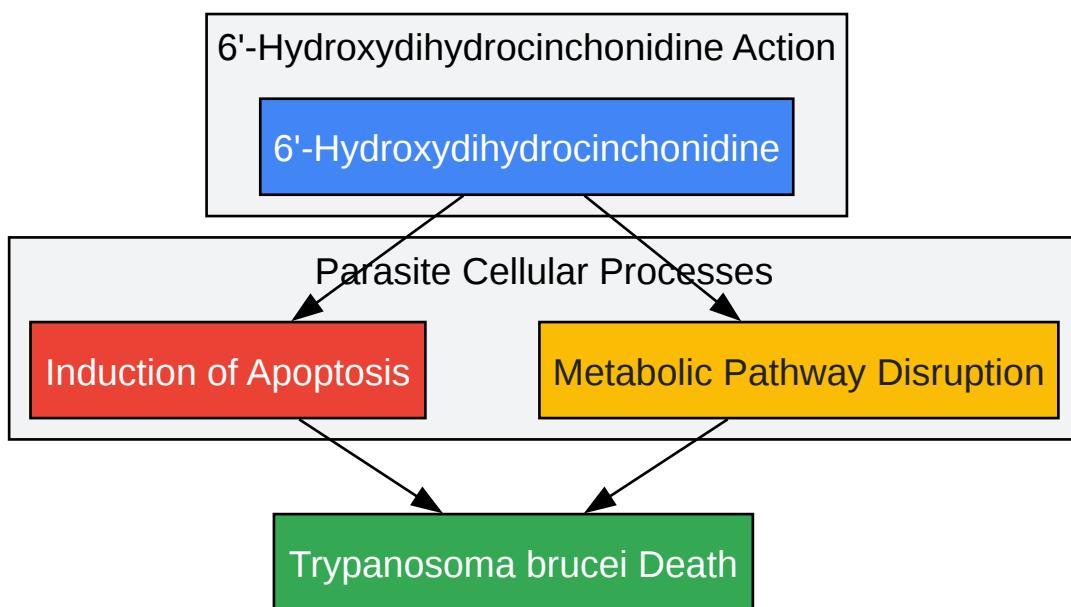
- Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.
- Method Development: Develop an analytical HPLC method to determine the retention time of **6'-Hydroxydihydrocinchonidine** and to resolve it from impurities.
- Scaling Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
- Fraction Collection: Collect fractions corresponding to the peak of **6'-Hydroxydihydrocinchonidine** based on UV detection.
- Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
- Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the mobile phase contains water) to obtain the purified **6'-Hydroxydihydrocinchonidine**.

Biological Activities and Signaling Pathways

6'-Hydroxydihydrocinchonidine has demonstrated notable biological activities, particularly as an antimicrobial and trypanocidal agent. While its antitumor potential is an area of active investigation, insights can be drawn from the mechanisms of related compounds.

Antimicrobial Activity against *Streptococcus pneumoniae*

Cinchona alkaloids, including derivatives similar to **6'-Hydroxydihydrocinchonidine**, have been shown to exhibit potent activity against *Streptococcus pneumoniae*. The primary mechanism of action is believed to be the inhibition of F_0F_1 -ATP synthase.[2] This enzyme is crucial for bacterial energy metabolism, and its inhibition leads to a disruption of ATP synthesis, ultimately causing bacterial cell death.



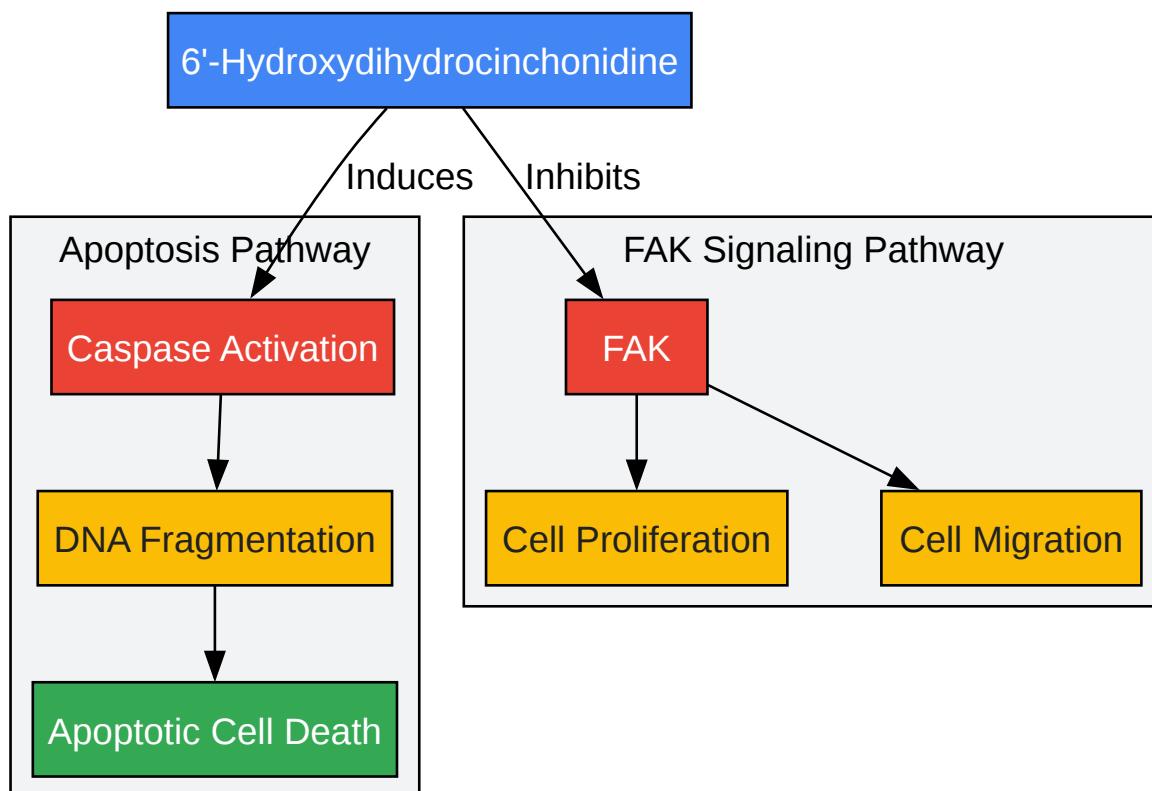
[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial ATP synthase by **6'-Hydroxydihydrocinchonidine**.

Trypanocidal Activity against *Trypanosoma brucei*

6'-Hydroxydihydrocinchonidine has been identified as an inhibitor of *Trypanosoma brucei*, the parasite responsible for African trypanosomiasis. While the precise mechanism is not fully elucidated for this specific compound, related cinchona alkaloids have been shown to induce apoptosis in various cell types, suggesting a potential mechanism of action against the parasite. The metabolic pathways of *T. brucei* are also considered potential targets for cinchona alkaloids.[3][4]

[Click to download full resolution via product page](#)


Caption: Proposed mechanisms of trypanocidal activity.

Potential Antitumor Activity and Signaling Pathways

While direct studies on the antitumor activity of **6'-Hydroxydihydrocinchonidine** are limited, research on structurally related alkaloids provides valuable insights into potential mechanisms. Two key signaling pathways that may be modulated are the apoptosis pathway and the Focal Adhesion Kinase (FAK) signaling pathway.

Apoptosis Induction: Many natural alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A related compound, 6-methoxydihydrosanguinarine, has been shown to induce apoptosis in colon carcinoma cells.^[5]

FAK Signaling Pathway: The Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are common in many cancers, making it an attractive therapeutic target. Inhibition of FAK signaling can lead to reduced tumor growth and metastasis.^{[6][7][8]}

[Click to download full resolution via product page](#)

Caption: Potential antitumor signaling pathways of **6'-Hydroxydihydrocinchonidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDs FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]

- 4. Trypanosoma brucei: Metabolomics for analysis of cellular metabolism and drug discovery
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis inducing effects of 6-methoxydihydrosanguinarine in HT29 colon carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focusing on the FAK Signaling Pathway: Phosphorylation-Specific Antibodies for Focal Adhesion Kinase (FAK) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6'-Hydroxydihydrocinchonidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221556#6-hydroxydihydrocinchonidine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com